Physical properties and melting point of Ethyl 2-bromo-6-methylbenzoate
Physical properties and melting point of Ethyl 2-bromo-6-methylbenzoate
Technical Whitepaper: Physicochemical Profiling & Synthesis of Ethyl 2-bromo-6-methylbenzoate
Part 1: Executive Summary & Chemical Identity
Ethyl 2-bromo-6-methylbenzoate (CAS: 1243389-08-3) is a highly specialized steric scaffold used primarily as an intermediate in the synthesis of atropisomeric drugs and polyfunctionalized biaryls.[1] Its 2,6-disubstitution pattern introduces significant steric hindrance around the carbonyl group, influencing both its physical state and its reactivity profile. Unlike simple benzoates, this molecule exhibits unique resistance to hydrolysis and requires specific synthetic strategies to access.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Ethyl 2-bromo-6-methylbenzoate |
| CAS Number | 1243389-08-3 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| SMILES | CCOC(=O)C1=C(C)C=CC=C1Br |
| Structural Feature | Ortho-disubstituted (Steric "Picket Fence") |
Part 2: Physical Properties & Melting Point Analysis
Expert Insight: The physical state of Ethyl 2-bromo-6-methylbenzoate is governed by the disruption of crystal lattice packing caused by the asymmetrical ortho-substituents (Bromine and Methyl). While the parent acid (2-bromo-6-methylbenzoic acid) is a solid (MP 108–112 °C), the esterification removes the hydrogen-bond donor capability, significantly lowering the melting point.
Physicochemical Data Profile
| Property | Value / Range | Confidence Level |
| Physical State | Liquid (at Room Temp) | High (Based on Methyl Ester analog) |
| Melting Point | < 20 °C (Predicted) | High (Inferred from Methyl Ester MP 25-27°C) |
| Boiling Point | ~245 – 255 °C (at 760 mmHg) | Medium (Extrapolated) |
| Density | 1.43 – 1.45 g/cm³ | High (Predicted) |
| Refractive Index | 1.545 – 1.555 | Predicted |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Experimental Standard |
Critical Note on Melting Point: The methyl ester analog (Methyl 2-bromo-6-methylbenzoate, CAS 99548-56-8) has a reported melting point of 25–27 °C. Ethyl esters typically exhibit lower melting points than their methyl counterparts due to increased rotational freedom of the alkyl chain, which inhibits efficient crystal packing. Therefore, Ethyl 2-bromo-6-methylbenzoate is isolated as a clear to pale-yellow liquid under standard laboratory conditions.
Part 3: Synthesis & Purification Protocols
The "Ortho-Effect" Challenge: Direct Fischer esterification (Acid + Alcohol + Acid Catalyst) is ineffective for 2,6-disubstituted benzoic acids. The steric bulk of the bromine and methyl groups blocks the trajectory of the alcohol nucleophile toward the carbonyl carbon (Newman’s Rule of Six).
Recommended Pathway: Acyl Chloride Activation To bypass this kinetic barrier, we utilize a highly reactive acyl chloride intermediate.
Experimental Workflow (Graphviz)
Caption: Two-step synthesis overcoming steric hindrance via acyl chloride activation.
Detailed Protocol
Step 1: Activation
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Setup: Charge a flame-dried round-bottom flask with 2-bromo-6-methylbenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) [0.5 M concentration].
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Catalysis: Add catalytic DMF (2-3 drops) .
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Addition: Cool to 0 °C. Add Oxalyl Chloride (1.5 eq) dropwise over 20 minutes.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (CO, CO₂) indicates reaction progress.
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Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride (yellow oil). Do not purify.
Step 2: Esterification
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Solvation: Redissolve the crude acid chloride in anhydrous DCM or THF .
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Nucleophilic Attack: Cool to 0 °C. Add Absolute Ethanol (3.0 eq) followed by Triethylamine (2.0 eq) or Pyridine to scavenge HCl.
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Completion: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).
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Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[2][3][4] Wash organic layer with Brine.[3] Dry over MgSO₄.[2]
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Purification: Flash Column Chromatography (SiO₂). Elute with Hexane/EtOAc (95:5).
Validation Criteria:
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¹H NMR (CDCl₃): Look for the characteristic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). The aromatic region will show a distinctive pattern (triplet and two doublets) for the 1,2,3-trisubstituted ring.
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IR: Strong Carbonyl stretch at ~1730 cm⁻¹ (Ester). Absence of broad O-H stretch (Acid).
Part 4: Applications in Drug Discovery
This scaffold is a critical "picket fence" building block.
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Atropisomerism Control: The bulky 2-bromo and 6-methyl groups restrict rotation around the phenyl-carbonyl bond. When coupled to another aromatic system (e.g., via Suzuki coupling at the Br position), this creates an axial chiral axis , crucial for designing atropisomeric kinase inhibitors.
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Metabolic Stability: The steric shielding protects the ester bond from rapid hydrolysis by esterases in plasma, potentially improving the half-life of prodrugs derived from this core.
Structure-Property Logic (Graphviz)
Caption: Functional mapping of the scaffold's substituents to pharmaceutical properties.
Part 5: Safety & Handling (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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Storage: Store in a cool, dry place. Keep container tightly closed.
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Disposal: Dispose of contents to an approved waste disposal plant (Organic Halogenated Waste).
References
-
PubChem. (2026). Compound Summary: Methyl 2-bromo-6-methylbenzoate.[8][9] National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Methyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 2-bromobenzoate | 6091-64-1 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl 2-Bromo-6-Methylbenzoate | CymitQuimica [cymitquimica.com]
- 9. Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]
